molecular formula C13H11N5 B5875525 nicotinaldehyde 1H-benzimidazol-2-ylhydrazone

nicotinaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No. B5875525
M. Wt: 237.26 g/mol
InChI Key: UWLQJXXNMPYPEU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone, also known as NBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBH is a derivative of benzimidazole and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and repair. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to inhibit the activity of protein kinase C, which is a key signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to exhibit potent antitumor and antiviral activity, as well as potential applications in the treatment of Alzheimer's disease. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to exhibit antioxidant activity, which may have potential applications in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is its potent antitumor and antiviral activity, which makes it a promising candidate for the development of new anticancer and antiviral drugs. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to possess potential applications in the treatment of Alzheimer's disease. However, one of the main limitations of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone. One potential direction is the development of new nicotinaldehyde 1H-benzimidazol-2-ylhydrazone derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone and its potential applications in various fields. Furthermore, the development of new drug delivery systems for nicotinaldehyde 1H-benzimidazol-2-ylhydrazone may enhance its therapeutic efficacy and reduce potential toxicity.

Synthesis Methods

Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been synthesized through various methods, including the reaction of 2-aminobenzimidazole with nicotinaldehyde in the presence of ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. Another method involves the reaction of 2-aminobenzimidazole with nicotinic acid hydrazide in the presence of acetic anhydride. The reaction mixture is heated under reflux, and the resulting product is purified through column chromatography.

Scientific Research Applications

Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-2-6-12-11(5-1)16-13(17-12)18-15-9-10-4-3-7-14-8-10/h1-9H,(H2,16,17,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLQJXXNMPYPEU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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